

Technical Monograph: 1-Octanesulfonyl Chloride

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Compound of Interest

Compound Name: 1-Octanesulfonyl chloride

CAS No.: 7795-95-1

Cat. No.: B1293751

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Structural Architecture, Synthetic Utility, and Validated Protocols[1]

Executive Summary

1-Octanesulfonyl chloride (CAS: 7795-95-1) represents a critical amphiphilic building block in medicinal chemistry and materials science. Characterized by a lipophilic

alkyl tail and a highly reactive sulfonyl chloride (

) headgroup, it serves as a primary vector for introducing octyl chains into pharmacophores to modulate lipophilicity (

) and membrane permeability. This guide dissects its structural properties, mechanistic reactivity, and provides a validated protocol for high-fidelity sulfonylation.[1]

Molecular Architecture & Physicochemical Profile[3]

The utility of **1-octanesulfonyl chloride** stems from its bifunctional amphiphilicity. Unlike short-chain analogs (e.g., methanesulfonyl chloride), the octyl chain imparts significant hydrophobic character, influencing the solubility and bioavailability of downstream derivatives.

Structural Specifications:

- **Geometry:** The sulfur atom adopts a distorted tetrahedral geometry. The

bond angle is typically expanded () due to repulsion between the oxygen lone pairs, while the angle is compressed.

- **Bond Polarization:** The

bond is highly polarized, rendering the sulfur atom intensely electrophilic. The chlorine atom acts as a labile leaving group (

of conjugate acid

), facilitating nucleophilic attack.

- **Lipophilicity:** The

moiety acts as a "lipid anchor," often used in drug design to enhance interaction with hydrophobic pockets in enzymes (e.g., Matrix Metalloproteinases) or to facilitate cell membrane penetration.

Property	Value	Critical Implication
Molecular Formula		MW: 212.74 g/mol
Boiling Point	75°C (0.03 mmHg)	High vacuum required for distillation; thermal instability at atm pressure.
Density	1.087 g/mL	Denser than water; forms bottom layer in aqueous extractions.
Reactivity	Moisture Sensitive	Rapid hydrolysis to sulfonic acid () and upon exposure to ambient humidity.

Synthetic Routes & Purity Control

For research applications requiring

purity, the source of the sulfonyl chloride dictates the impurity profile.

A. The Reed Reaction (Industrial - Avoid for High Purity)

Historically, the radical sulfochlorination of

-octane (

) was used.

- Flaw: This produces a statistical mixture of isomers (1-, 2-, 3-, 4-octanesulfonyl chloride). Separating the terminal 1-isomer is thermodynamically difficult.

B. Oxidative Chlorination of Thiols (Preferred Research Route)

The gold standard for laboratory synthesis involves the oxidative chlorination of 1-octanethiol. This ensures regiospecificity (only the terminal position is functionalized).

- Reagents:

(classic) or

-chlorosuccinimide (NCS)/

(mild).

- Mechanism: The thiol (

) is oxidized to the sulfenyl chloride (

), then the sulfinic acid (

), and finally the sulfonyl chloride (

).

Mechanistic Reactivity: Nucleophilic Substitution[2][4]

The core reactivity of **1-octanesulfonyl chloride** is defined by Nucleophilic Substitution at Sulfur (

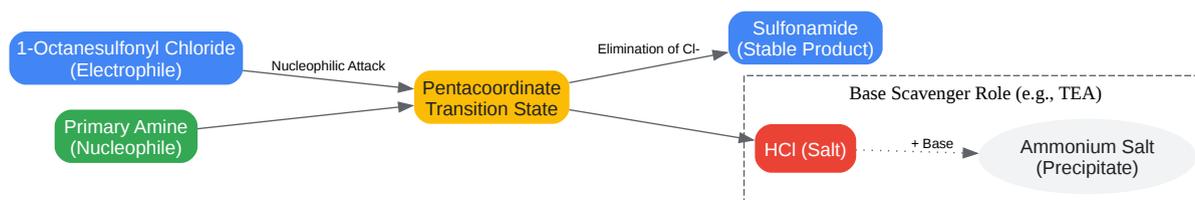
-S). Unlike carbon-centered

reactions which proceed through a discrete transition state, sulfonyl substitution often involves a trigonal bipyramidal intermediate or a concerted transition state depending on the nucleophile.

The Pathway:

- Attack: The nucleophile (amine/alcohol) attacks the electrophilic sulfur.
- Transition: Formation of a pentacoordinate transition state where axial positions are occupied by the leaving group (Cl) and the nucleophile.
- Elimination: Expulsion of the chloride ion and restoration of the tetrahedral geometry.

Visualization: Sulfonylation Mechanism



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Figure 1: Mechanism of sulfonamide formation showing the critical role of base scavenging.

Validated Protocol: Synthesis of N-Octylsulfonamides

Objective: Synthesis of a lipophilic sulfonamide library member with

yield. Rationale: This protocol uses a biphasic system or a non-nucleophilic base (DIPEA/TEA) in an aprotic solvent to prevent hydrolysis.

Reagents

- **1-Octanesulfonyl chloride** (1.0 equiv)
- Primary/Secondary Amine (1.1 equiv)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
- Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

- Preparation (T=0): Flame-dry a round-bottom flask under atmosphere. Add the amine (1.1 equiv) and TEA (1.5 equiv) to anhydrous DCM (0.2 M concentration relative to amine).
- Thermal Control: Cool the solution to using an ice bath. Reasoning: The reaction is exothermic; heat promotes side reactions (disulfonylation).
- Addition: Add **1-Octanesulfonyl chloride** (1.0 equiv) dropwise (neat or dissolved in minimal DCM) over 10 minutes.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
- Checkpoint (Self-Validation):
 - TLC: Check disappearance of the sulfonyl chloride (usually high in Hex/EtOAc) and appearance of a polar spot (sulfonamide).
 - Visual: Formation of a white precipitate (Triethylamine hydrochloride) usually indicates reaction progress.
- Workup: Dilute with DCM. Wash sequentially with:

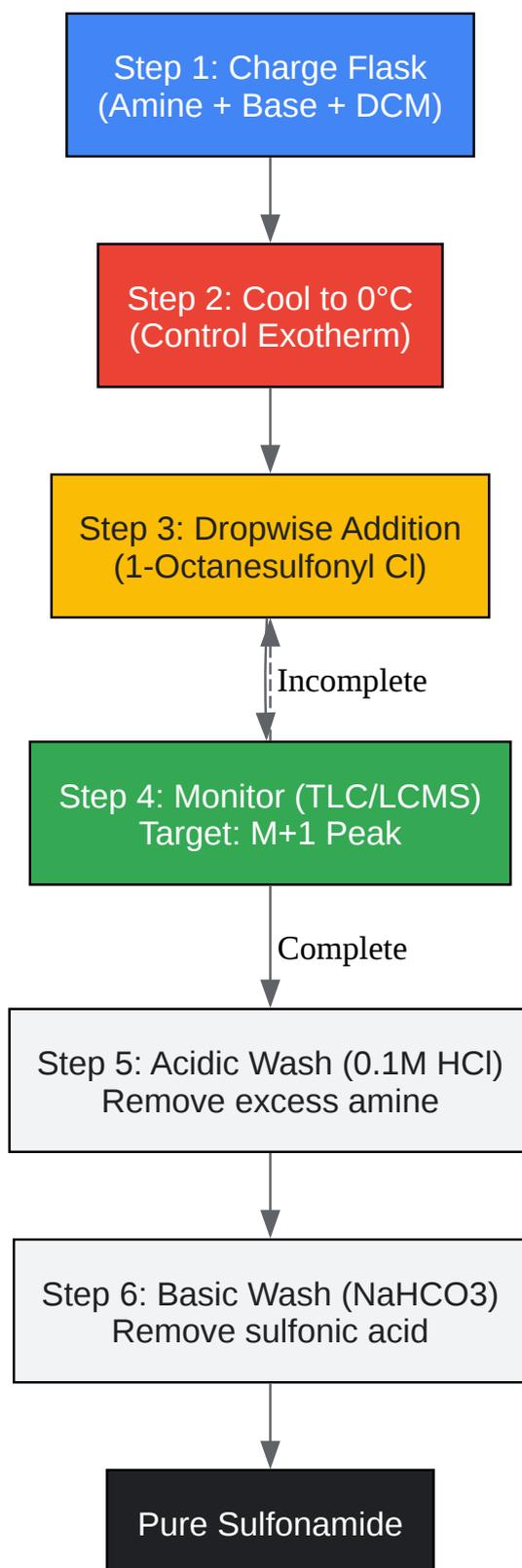
- 0.1 M

(removes unreacted amine).
- Sat.

(removes hydrolyzed sulfonic acid).
- Brine.^[2]^[1]
- Isolation: Dry over

, filter, and concentrate in vacuo.

Visualization: Experimental Workflow



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Figure 2: Step-by-step logic flow for the synthesis and purification of sulfonamides.

Applications in Drug Discovery & Materials

A. Medicinal Chemistry (Lipid Mimetics)

The

chain is frequently used to probe Hydrophobic Interaction Regions (HIR) in enzyme active sites.

- **MMP Inhibitors:** Sulfonamide hydroxamates derived from octanesulfonyl chloride show potency against Matrix Metalloproteinases by chelating the Zinc ion while the octyl tail occupies the S1' pocket [1].
- **Permeability Enhancers:** Attaching the octylsulfonyl moiety to highly polar drugs can create "prodrug-like" properties, facilitating passive diffusion across the blood-brain barrier.

B. Surface Chemistry (SAMs)

1-Octanesulfonyl chloride reacts with hydroxylated surfaces (silica, glass) to form Self-Assembled Monolayers (SAMs).

- The resulting surface is hydrophobic and chemically stable, unlike silanes which can polymerize. This is critical for creating non-fouling surfaces in biosensors [2].

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